molecular formula C13H13NO2 B6366767 2-Hydroxy-6-(4-methoxy-2-methylphenyl)pyridine, 95% CAS No. 1111111-29-5

2-Hydroxy-6-(4-methoxy-2-methylphenyl)pyridine, 95%

Cat. No. B6366767
CAS RN: 1111111-29-5
M. Wt: 215.25 g/mol
InChI Key: HFWBBRJIBUBTPW-UHFFFAOYSA-N
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Description

2-Hydroxy-6-(4-methoxy-2-methylphenyl)pyridine, 95% (2HMMP) is an organic compound with a wide range of scientific applications. It is a pale yellow crystalline solid which is insoluble in water, but soluble in organic solvents. 2HMMP has been widely studied for its use in the synthesis of various compounds, and its applications in scientific research. In

Scientific Research Applications

2-Hydroxy-6-(4-methoxy-2-methylphenyl)pyridine, 95% has been used in a variety of scientific research applications. It has been used as a catalyst for the synthesis of various compounds, including chiral alcohols and amino acids. Additionally, it has been used as a ligand in transition metal-catalyzed reactions, and as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2).

Mechanism of Action

2-Hydroxy-6-(4-methoxy-2-methylphenyl)pyridine, 95% acts as an inhibitor of enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing its reaction, thus inhibiting its activity.
Biochemical and Physiological Effects
2-Hydroxy-6-(4-methoxy-2-methylphenyl)pyridine, 95% has been studied for its potential biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in inflammation and pain, such as cyclooxygenase-2 (COX-2). Additionally, it has been shown to have antioxidant effects, and to reduce the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

2-Hydroxy-6-(4-methoxy-2-methylphenyl)pyridine, 95% has a number of advantages for use in laboratory experiments. It is a readily available and inexpensive compound, and it is soluble in organic solvents. Additionally, it is a stable compound which is not easily degraded. However, there are some limitations to its use in laboratory experiments. It has a low solubility in water, and it is sensitive to light and air.

Future Directions

There are a number of potential future directions for the use of 2-Hydroxy-6-(4-methoxy-2-methylphenyl)pyridine, 95%. It could be used as a catalyst for the synthesis of more complex compounds, or as an inhibitor of other enzymes. Additionally, it could be used to study the biochemical and physiological effects of other compounds, or to develop new drugs. Furthermore, it could be used to study the effects of oxidative stress, or to develop new therapeutic agents.

Synthesis Methods

2-Hydroxy-6-(4-methoxy-2-methylphenyl)pyridine, 95% can be synthesized via a Mitsunobu reaction between 2-hydroxy-6-(4-methoxy-2-methylphenyl)pyridine and triphenylphosphine. This reaction is carried out in a solvent such as dichloromethane at a temperature of -78°C. The reaction is then quenched with ethanol to form 2-Hydroxy-6-(4-methoxy-2-methylphenyl)pyridine, 95% as a pale yellow solid.

properties

IUPAC Name

6-(4-methoxy-2-methylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-8-10(16-2)6-7-11(9)12-4-3-5-13(15)14-12/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWBBRJIBUBTPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=CC=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682781
Record name 6-(4-Methoxy-2-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-6-(4-methoxy-2-methylphenyl)pyridine

CAS RN

1111111-29-5
Record name 6-(4-Methoxy-2-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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